(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide
Description
The compound (E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide is a pyrazolo[1,5-a]pyridine derivative featuring:
- A 2-fluorophenyl group conjugated to an acrylamide backbone.
- An acrylamide linker that may enhance binding interactions through hydrogen bonding or π-stacking.
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-15-4-2-1-3-12(15)5-6-16(21)19-13-8-10-20-14(11-13)7-9-18-20/h1-7,9,13H,8,10-11H2,(H,19,21)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOABNOJDDTXPQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C=CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=CC=N2)CC1NC(=O)/C=C/C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a fluorine atom on the phenyl ring and a tetrahydropyrazolo moiety. Its molecular formula is , and it has a molecular weight of approximately 255.31 g/mol. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The acrylamide group is known for its reactivity, which can lead to enzyme inhibition or modulation of receptor activity.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that acrylamide derivatives can act as inhibitors for protein kinases, which are crucial in cancer progression .
- Receptor Modulation : It may also function as a ligand for certain receptors, influencing signal transduction pathways that regulate cellular responses.
Antiviral Activity
Recent studies have evaluated the antiviral potential of related acrylamide derivatives against chikungunya virus (CHIKV). Molecular docking studies indicated that these compounds exhibit high binding affinity towards viral glycoproteins . Notably:
- Compound LQM332 (related to the target compound) showed good cell viability (96.4% ± 3.3) but lacked antiviral efficacy when compared to other derivatives with different substituents.
Anticancer Activity
The anticancer properties of acrylamide derivatives have been extensively studied:
- Compounds similar to this compound demonstrated significant antiproliferative effects in various cancer cell lines. For example, an IC50 value of 1.88 μM was reported for a related coumarin-acrylamide hybrid against HepG2 cells .
Case Study 1: Antiproliferative Screening
A recent study synthesized a series of acrylamide derivatives and evaluated their antiproliferative activities against several cancer cell lines. The findings highlighted that modifications at specific positions on the phenyl ring could significantly enhance biological activity:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 1.88 | HepG2 |
| Compound B | 7.18 | HepG2 |
| Compound C | 5.00 | MCF-7 |
This table illustrates how structural variations can lead to differing levels of potency against cancer cells.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of acetylcholinesterase (AChE) by acrylamide derivatives:
- Compound D exhibited an IC50 value of 11.51 μM against AChE, indicating moderate inhibitory activity.
Scientific Research Applications
Research indicates that (E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide exhibits promising biological activities:
Pharmacological Implications
The pharmacological implications of this compound are noteworthy:
- Neuropharmacology : Given its action on KCNQ2 channels, this compound may be explored for therapeutic applications in treating epilepsy and other neurological disorders.
- Pain Management : The modulation of ion channels involved in pain pathways could position this compound as a candidate for analgesic development .
Case Studies
While comprehensive clinical trials specifically focusing on this compound are still required to substantiate its efficacy and safety profile, related studies provide insights into its potential:
Comparison with Similar Compounds
Structural Features
The compound’s key structural differentiators compared to analogues include:
Key Observations :
- Core Heterocycle : Pyrazolo[1,5-a]pyridine (target) vs. pyrimidine/pyrazine in analogues. Pyrimidine cores (e.g., 4i, 4l) are more common in antimicrobial agents , while pyrazine derivatives (e.g., Compound 29) are explored in antiviral contexts .
- Substituent Effects : Fluorophenyl groups (target, 4i, Y501-9443) enhance lipophilicity and metabolic stability. Bulkier groups like trifluoromethyl (STOCK2S-30062) or pentafluoroethyl (Y501-9443) may improve target binding but reduce solubility .
Physicochemical Properties
Analytical data from elemental analysis () and molecular weights highlight differences:
Key Observations :
- Halogen Impact : Chlorine (4l) increases molecular weight but reduces nitrogen content compared to fluorine (4i).
- Trifluoromethyl Effect : Compound 4n (CF₃) shows lower hydrogen content, likely due to increased hydrophobicity.
Pharmacological Activities
While direct data for the target compound is unavailable, analogues demonstrate diverse activities:
- Antibacterial : Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups (e.g., STOCK2S-30062) inhibit bacterial biofilms .
- Antiviral : Pyrazolo[1,5-a]pyrazine derivatives (e.g., Compound 29) target respiratory syncytial virus polymerase .
- Protease Inhibition: Dihydropyrazolo[1,5-a]pyrazinones () act as cysteine protease inhibitors .
The target compound’s acrylamide group may confer unique binding modes, such as covalent interactions with cysteine residues in enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
